3-[6-(2-Hydroxyethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid
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Overview
Description
3-[6-(2-Hydroxyethoxy)-1,5-dinitro-3-azabicyclo[331]non-6-en-3-yl]propanoic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-Hydroxyethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid typically involves a multi-step process. One common method includes the double Mannich condensation of an anionic hydride adduct of 1-(2-hydroxyethoxy)-2,4-dinitrobenzene with formaldehyde and methylamine . This reaction yields a mixture of isomeric 3-azabicyclo[3.3.1]nonanes, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and advanced purification methods like chromatography may be employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-[6-(2-Hydroxyethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid undergoes various chemical reactions, including reduction, oxidation, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide under acidic conditions.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 1,5-diamino derivatives, while oxidation may produce corresponding carboxylic acids or ketones.
Scientific Research Applications
3-[6-(2-Hydroxyethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[6-(2-Hydroxyethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The nitro groups may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-6-(2-hydroxyethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene
- 3-methyl-6,6-ethylenedioxy-1,7-dinitro-3-azabicyclo[3.3.1]nonane
Uniqueness
3-[6-(2-Hydroxyethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid is unique due to its specific substitution pattern and the presence of both nitro and hydroxyethoxy groups. These features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C13H19N3O8 |
---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
3-[6-(2-hydroxyethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid |
InChI |
InChI=1S/C13H19N3O8/c17-5-6-24-10-1-3-12(15(20)21)7-13(10,16(22)23)9-14(8-12)4-2-11(18)19/h1,17H,2-9H2,(H,18,19) |
InChI Key |
JTAPXUXKTORBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2(CC1(CN(C2)CCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])OCCO |
Origin of Product |
United States |
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